molecular formula C17H16N2O2 B5528927 3-(2-Oxo-pyrrolidin-1-yl)-N-phenyl-benzamide

3-(2-Oxo-pyrrolidin-1-yl)-N-phenyl-benzamide

Cat. No.: B5528927
M. Wt: 280.32 g/mol
InChI Key: NGGXEPIWSVENNO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-pyrrolidin-1-yl)-N-phenyl-benzamide can be achieved through several methods. One common approach involves the reaction of N-phenylbenzamide with 2-oxo-pyrrolidine under specific conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-pyrrolidin-1-yl)-N-phenyl-benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

3-(2-Oxo-pyrrolidin-1-yl)-N-phenyl-benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-pyrrolidin-1-yl)-N-phenyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and reactivity.

    Phenylpyrrolidines: Compounds in this class have a benzene ring linked to a pyrrolidine ring and may exhibit similar biological activities.

Uniqueness

3-(2-Oxo-pyrrolidin-1-yl)-N-phenyl-benzamide is unique due to its specific structure, which combines the pyrrolidine ring with a benzamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-10-5-11-19(16)15-9-4-6-13(12-15)17(21)18-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGXEPIWSVENNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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